molecular formula C24H21N3O2 B11692750 2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide

2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B11692750
M. Wt: 383.4 g/mol
InChI Key: IAIUFRKWQNWAMN-FPBJWUSOSA-N
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Description

2-METHYL-N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a hydrazinecarbonyl group and a phenylprop-2-en-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation of 2-methylbenzamide with 4-aminobenzohydrazide in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine or other reduced forms.

    Substitution: The benzamide core can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated benzamides or other substituted derivatives.

Scientific Research Applications

2-METHYL-N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenylprop-2-en-1-ylidene moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-methyl-N-phenylbenzamide: A derivative with a methyl and phenyl substitution on the amide nitrogen.

    4-methyl-N-(4-{N’-[(1E)-1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethylidene]hydrazinecarbonyl}phenyl)benzamide: A structurally similar compound with a tetrazole ring.

Uniqueness: 2-METHYL-N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of both the hydrazinecarbonyl group and the phenylprop-2-en-1-ylidene moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-methyl-N-[4-[[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C24H21N3O2/c1-18-8-5-6-12-22(18)24(29)26-21-15-13-20(14-16-21)23(28)27-25-17-7-11-19-9-3-2-4-10-19/h2-17H,1H3,(H,26,29)(H,27,28)/b11-7+,25-17+

InChI Key

IAIUFRKWQNWAMN-FPBJWUSOSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3

Origin of Product

United States

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